(2,2-Difluorocyclopropyl)methanesulfonyl chloride
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Overview
Description
“(2,2-Difluorocyclopropyl)methanesulfonyl chloride” is a chemical compound with the molecular formula C4H5ClF2O2S . It has a molecular weight of 190.6 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H5ClF2O2S/c5-10(8,9)2-3-1-4(3,6)7/h3H,1-2H2 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It should be stored at temperatures below -10°C .Scientific Research Applications
Molecular Structure Studies
One foundational study delves into the molecular structure of methane sulfonyl chloride by electron diffraction, which is relevant for understanding the properties and reactions of related compounds (M. Hargittai & I. Hargittai, 1973). This work provides crucial insights into the geometrical parameters that define the behavior of these molecules in various chemical environments.
Carbonic Anhydrase Inhibitors
Another research avenue involves derivatives of sulfonyl chlorides as carbonic anhydrase inhibitors. These compounds, including variants of (2,2-Difluorocyclopropyl)methanesulfonyl chloride, have been investigated for their potential in lowering intraocular pressure, highlighting their relevance in developing new treatments for glaucoma (A. Scozzafava et al., 2000).
Materials Science Applications
In materials science, the electrochemical properties of vanadium pentoxide films in electrolytes involving methanesulfonyl chloride derivatives have been studied for their potential in sodium insertion, which is crucial for battery technology advancements (L. Su, J. Winnick, & P. Kohl, 2001).
Organic Synthesis
The compound's derivatives have been utilized in organic synthesis processes, such as the Pd-catalyzed N-arylation of methanesulfonamide, showcasing the versatility of these compounds in creating complex organic molecules without generating potentially genotoxic byproducts (Brandon R. Rosen et al., 2011).
Advanced Chemical Synthesis Techniques
Further, advanced synthesis techniques involving the compound have led to novel rearrangements and bond formations, demonstrating the utility of this compound and its derivatives in developing new chemical entities (A. Ando et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of (2,2-Difluorocyclopropyl)methanesulfonyl chloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .
Mode of Action
As a methanesulfonyl chloride derivative, it may potentially act as a sulfonylating agent, reacting with amines, alcohols, and thiols in biological systems .
Biochemical Pathways
Given its potential reactivity as a sulfonylating agent, it could potentially interfere with various biochemical pathways involving amines, alcohols, and thiols .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
properties
IUPAC Name |
(2,2-difluorocyclopropyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF2O2S/c5-10(8,9)2-3-1-4(3,6)7/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXKSUNMDGPHDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1260671-57-5 |
Source
|
Record name | (2,2-difluorocyclopropyl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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